molecular formula C8H4ClF B2358719 1-Chloro-2-ethynyl-3-fluorobenzene CAS No. 1416266-74-4

1-Chloro-2-ethynyl-3-fluorobenzene

Cat. No.: B2358719
CAS No.: 1416266-74-4
M. Wt: 154.57
InChI Key: WOXZDKIPMCBQJL-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-3-fluorobenzene is an organic compound with the molecular formula C8H4ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, an ethynyl group at the second position, and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-3-fluorobenzene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Properties

IUPAC Name

1-chloro-2-ethynyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXZDKIPMCBQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled solution of (bromomethyl)triphenylphosphonium bromide (3.3 g, 7.6 mmol) in THF at 0° C. was added potassium tert-butoxide (2.12 g, 18.9 mmol). The reaction was stirred for 30 minutes and a solution of 2-chloro-6-fluorobenzaldehyde (1 g, 6.31 mmol) in THF was added. The reaction was allowed to warm to room temperature overnight and water was added. The solution was extracted with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (0-10% EtOAc in hexanes) to give 1-chloro-2-ethynyl-3-fluorobenzene (41).
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1 g
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